N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide
Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule featuring a pyrazole core substituted with cyclopentyl and pyridin-4-yl groups at the 1- and 5-positions, respectively. The pyrazole’s 3-position is linked via a methylene bridge to a propanamide moiety bearing a phenoxy group. The cyclopentyl group may enhance lipophilicity and membrane permeability, while the pyridinyl and phenoxy substituents could contribute to target binding via π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17(29-21-9-3-2-4-10-21)23(28)25-16-19-15-22(18-11-13-24-14-12-18)27(26-19)20-7-5-6-8-20/h2-4,9-15,17,20H,5-8,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUQMCFCSPONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C22H23N4O2
Molecular Weight : 365.45 g/mol
The compound features a complex structure that includes a cyclopentyl group, a pyridinyl moiety, and a pyrazole ring, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation.
- Kinase Modulation : Similar compounds have exhibited inhibitory effects on various kinases, which are essential for signal transduction pathways that regulate cell growth and survival .
- Receptor Interaction : The presence of the pyridinyl group suggests possible interactions with neurotransmitter receptors or other protein targets, potentially modulating physiological responses.
Biological Activity and Therapeutic Potential
Research has highlighted several areas where this compound demonstrates biological activity:
Anticancer Activity
This compound has been investigated for its anticancer properties. Compounds with similar structural features have shown significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that this compound can induce cytotoxic effects in various cancer cell types, suggesting its potential as a lead candidate for cancer therapy .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Its unique structure allows for diverse interactions within biological systems, potentially leading to effective antimicrobial agents against resistant strains.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally similar to this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives with similar pyrazole structures exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Testing : Another investigation found that related compounds showed promising results against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
*Calculated using ChemDraw.
Key Observations:
- Heterocyclic Core Modifications : The target compound’s pyrazole core contrasts with the pyrazolo[3,4-d]pyrimidine in ’s compound, which introduces additional nitrogen atoms and a fused ring system. This modification likely enhances binding to ATP pockets in kinases but may reduce metabolic stability .
- Substituent Impact: The phenoxypropanamide group in the target compound differs from the trifluoromethyl-triazole in ’s analogue. Fluorinated groups (e.g., in ) typically improve bioavailability and target affinity but may increase toxicity risks.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The cyclopentyl group in the target compound and ’s analogue increases logP values compared to phenyl-substituted derivatives (e.g., ), suggesting improved blood-brain barrier penetration.
- Target Selectivity : The pyridin-4-yl group may confer selectivity for kinases with larger hydrophobic pockets, whereas pyrazolo[3,4-d]pyrimidines () are broader-spectrum kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
